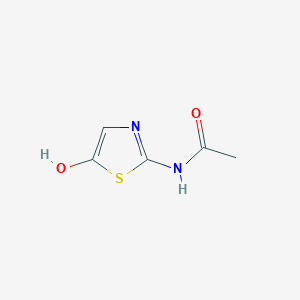

N-(5-hydroxy-1,3-thiazol-2-yl)acetamide

Description

Significance of Thiazole (B1198619) Scaffolds in Chemical Biology and Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a privileged scaffold in the fields of chemical biology and medicinal chemistry. mdpi.comnih.govsysrevpharm.org Its structural features allow for a variety of intermolecular interactions, making it a versatile building block in the design of biologically active compounds. researchgate.net Thiazole derivatives have been shown to exhibit a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. globalresearchonline.netsciencescholar.usijcce.ac.ir The presence of the thiazole moiety in numerous FDA-approved drugs underscores its therapeutic importance. nih.gov

The significance of the thiazole scaffold can be attributed to several key factors:

Diverse Biological Activities: The inherent chemical properties of the thiazole ring enable it to interact with a multitude of biological targets, leading to a broad spectrum of therapeutic applications. sciencescholar.us

Structural Versatility: The thiazole ring can be readily functionalized at various positions, allowing for the synthesis of large libraries of derivatives with diverse physicochemical properties. globalresearchonline.net

Metabolic Stability: The aromatic nature of the thiazole ring often imparts metabolic stability to the parent molecule, a desirable feature in drug design.

The following table provides a summary of the diverse biological activities associated with thiazole-containing compounds.

| Biological Activity | Therapeutic Area |

| Antimicrobial | Infectious Diseases |

| Anti-inflammatory | Inflammatory Disorders |

| Anticancer | Oncology |

| Antiviral | Virology |

| Anticonvulsant | Neurology |

| Antihypertensive | Cardiovascular Diseases |

Overview of N-(5-hydroxy-1,3-thiazol-2-yl)acetamide: Structural Context and Research Interest

N-(5-hydroxy-1,3-thiazol-2-yl)acetamide is a derivative of 2-aminothiazole (B372263) that incorporates both a hydroxyl group at the 5-position and an acetamide (B32628) group at the 2-position of the thiazole ring. While specific research on this exact molecule is not extensively documented in publicly available literature, its structural components suggest significant research interest.

The 2-aminothiazole core is a well-established pharmacophore in medicinal chemistry. nih.gov The acetamide moiety, an amide of acetic acid, is also a common functional group in pharmaceuticals and can influence properties such as solubility and hydrogen bonding capacity. nih.gov The hydroxyl group at the 5-position is of particular interest as it can act as both a hydrogen bond donor and acceptor, potentially enhancing binding affinity to biological targets. Research on related N-hydroxythiazole derivatives has highlighted the importance of the hydroxyl group in coordinating with metal ions in enzyme active sites, such as in the case of factor inhibiting hypoxia-inducible factor (FIH). nih.gov

The combination of these structural features in N-(5-hydroxy-1,3-thiazol-2-yl)acetamide suggests its potential as a scaffold for the development of novel therapeutic agents. The research interest in this compound and its analogues is driven by the established biological significance of the 2-acetamidothiazole (B125242) framework and the potential for the 5-hydroxy substituent to confer unique pharmacological properties.

Scope and Research Trajectories for N-(5-hydroxy-1,3-thiazol-2-yl)acetamide Derivatives

Given the limited direct research on N-(5-hydroxy-1,3-thiazol-2-yl)acetamide, the scope for future research is broad and promising. The primary research trajectory involves the synthesis and biological evaluation of a diverse library of its derivatives.

Key areas for future investigation include:

Synthesis of Analogues: The development of efficient synthetic routes to modify the core structure will be crucial. This could involve substitution at the nitrogen of the acetamide group, modification of the acetyl moiety, and exploration of different substituents on the thiazole ring, while retaining the key 5-hydroxy group.

Biological Screening: Derivatives should be screened against a wide range of biological targets to identify potential therapeutic applications. Based on the activities of related thiazole compounds, initial screening efforts could focus on anticancer, antimicrobial, and anti-inflammatory assays. nih.govnih.goviaea.org

Structure-Activity Relationship (SAR) Studies: A systematic investigation of how structural modifications impact biological activity will be essential for the rational design of more potent and selective compounds. For instance, exploring the impact of different acyl groups in place of the acetyl group could reveal important SAR insights.

Computational Modeling: Molecular docking and other computational techniques can be employed to predict the binding modes of these derivatives to various protein targets and to guide the design of new analogues with improved affinity and selectivity.

The following table outlines potential research trajectories for derivatives of N-(5-hydroxy-1,3-thiazol-2-yl)acetamide.

| Research Trajectory | Focus Area | Potential Applications |

| Library Synthesis | Chemical diversification of the core scaffold | Discovery of novel bioactive compounds |

| Biological Evaluation | Screening against various disease targets | Identification of new therapeutic leads |

| SAR Studies | Understanding the relationship between chemical structure and biological function | Optimization of lead compounds |

| Computational Chemistry | Predicting and explaining biological activity | Rational drug design |

Structure

3D Structure

Properties

Molecular Formula |

C5H6N2O2S |

|---|---|

Molecular Weight |

158.18 g/mol |

IUPAC Name |

N-(5-hydroxy-1,3-thiazol-2-yl)acetamide |

InChI |

InChI=1S/C5H6N2O2S/c1-3(8)7-5-6-2-4(9)10-5/h2,9H,1H3,(H,6,7,8) |

InChI Key |

OFRKLDXIYQFPPO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=NC=C(S1)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for N 5 Hydroxy 1,3 Thiazol 2 Yl Acetamide and Its Analogues

Historical and Modern Approaches to Thiazole (B1198619) Ring Construction

The formation of the thiazole ring is a cornerstone of synthetic strategies targeting N-(5-hydroxy-1,3-thiazol-2-yl)acetamide. Both classical and contemporary methods are employed to efficiently construct this key heterocyclic scaffold.

Hantzsch Thiazole Synthesis and its Variants for N-(5-hydroxy-1,3-thiazol-2-yl)acetamide Precursors

The Hantzsch thiazole synthesis, a long-standing and versatile method, remains a primary approach for constructing the thiazole core of precursors to the target molecule. mdpi.comresearchgate.net This reaction typically involves the condensation of an α-haloketone with a thioamide or thiourea (B124793). For the synthesis of precursors to N-(5-hydroxy-1,3-thiazol-2-yl)acetamide, this method is adapted to yield 2-aminothiazole (B372263) derivatives.

Modern variations of the Hantzsch synthesis often employ microwave irradiation to accelerate the reaction, leading to higher yields in shorter time frames compared to conventional heating methods. researchgate.net For instance, the reaction of α-bromoacetophenones with thiourea can be efficiently carried out under microwave conditions. Furthermore, solvent-free Hantzsch reactions, where the reactants are ground together, offer an environmentally benign alternative that can also lead to high yields of 2-aminothiazoles. semanticscholar.org

A key challenge in synthesizing the direct precursor to N-(5-hydroxy-1,3-thiazol-2-yl)acetamide via the Hantzsch method is the incorporation of the 5-hydroxy group. One potential, though less common, approach involves the use of an α-hydroxy-α-haloketone as the starting material. However, the stability and reactivity of such substrates can be problematic. A more common strategy involves installing a different functional group at the 5-position that can later be converted to a hydroxyl group.

Specialized Cyclization Reactions for Thiazole-2-amine Derivatization

Beyond the classical Hantzsch synthesis, other specialized cyclization reactions are utilized to prepare functionalized 2-aminothiazoles. These methods often provide access to specific substitution patterns that may be difficult to achieve through the Hantzsch route.

One such approach involves the reaction of α-chloroglycinates with thioamides or thioureas. This catalyst-free heterocyclization provides a direct route to 2,4-disubstituted-5-acylamino-1,3-thiazoles. researchgate.net While this method directly installs an acylamino group at the 5-position, it highlights the versatility of cyclization strategies in building complex thiazole systems.

Another strategy involves the cyclocondensation of suitably substituted acetophenones with thiourea in the presence of an oxidizing agent like bromine or iodine. nih.gov This one-pot approach can be used to generate a variety of substituted 2-aminothiazoles. The specific substituents on the starting acetophenone determine the final substitution pattern on the thiazole ring.

Targeted Synthesis of N-(5-hydroxy-1,3-thiazol-2-yl)acetamide and Analogues

The targeted synthesis of N-(5-hydroxy-1,3-thiazol-2-yl)acetamide requires a multi-step approach that carefully introduces the required functional groups in the correct positions. This typically involves the initial formation of a 2-aminothiazole intermediate, followed by acylation and subsequent functionalization to introduce the hydroxyl group.

Acylation Reactions and Amide Linkage Formation at the Thiazole-2-position

The formation of the acetamide (B32628) group at the 2-position of the thiazole ring is a crucial step in the synthesis of the target molecule. This is typically achieved through the acylation of a 2-aminothiazole precursor. mdpi.com A common method involves the reaction of the 2-aminothiazole with acetyl chloride or acetic anhydride. mdpi.comnih.gov These reactions are often carried out in the presence of a base, such as pyridine, to neutralize the acidic byproduct.

The reactivity of the 2-amino group allows for a straightforward and efficient acylation process. The choice of acylating agent can be varied to produce a wide range of N-acyl-2-aminothiazole analogues.

Introduction of Hydroxyl Functionality at the Thiazole-5-position

Introducing the hydroxyl group at the 5-position of the thiazole ring presents a significant synthetic challenge. Direct hydroxylation of a pre-formed 2-acetamidothiazole (B125242) is often difficult due to the potential for side reactions and lack of regioselectivity. Therefore, indirect methods are typically employed.

One strategy involves the synthesis of a 2-aminothiazole with a functional group at the 5-position that can be converted to a hydroxyl group. For example, a 5-bromothiazole derivative can be synthesized and subsequently subjected to a nucleophilic substitution reaction with a hydroxide source, although this can be challenging. A more viable approach may involve a multi-step sequence starting from a 5-carboxythiazole derivative. The carboxyl group can be converted to an amino group via a Curtius, Hofmann, or Schmidt rearrangement, and the resulting 5-aminothiazole can then be diazotized and hydrolyzed to the 5-hydroxythiazole.

Another potential route involves the Hantzsch synthesis using a starting material that already contains a protected hydroxyl group or a precursor to it. For instance, an α-acetoxy-α-halo ketone could be used, with the acetoxy group being hydrolyzed to the desired hydroxyl group in a later step.

Regioselective Functionalization Strategies

Achieving the desired substitution pattern on the thiazole ring, particularly the placement of the hydroxyl group at the 5-position, relies on regioselective functionalization strategies. The inherent reactivity of the thiazole ring can be exploited to direct substituents to specific positions.

For instance, electrophilic substitution on the 2-aminothiazole ring tends to occur at the 5-position, as the amino group is activating. However, direct hydroxylation via electrophilic attack is not a standard transformation. More commonly, regioselectivity is controlled by the choice of starting materials in the ring-forming reaction.

In the context of building the N-(5-hydroxy-1,3-thiazol-2-yl)acetamide, a plausible regioselective strategy would involve the synthesis of a 2-amino-5-carboxythiazole derivative. The carboxyl group at the 5-position can then serve as a handle for further transformations to introduce the hydroxyl group, as described previously. This approach ensures the correct placement of the substituents from the outset of the synthetic sequence.

Derivatization and Structural Modification of the N-(5-hydroxy-1,3-thiazol-2-yl)acetamide Scaffold

The derivatization of the N-(5-hydroxy-1,3-thiazol-2-yl)acetamide scaffold is a critical step in the development of new chemical entities with tailored properties. Synthetic efforts have been directed towards three primary areas: modification of the N-substituent on the acetamide moiety, substitution at the C4 and C5 positions of the thiazole ring, and the creation of hybrid molecules that incorporate other bioactive heterocyclic systems.

N-Substituent Modifications of the Acetamide Moiety

Modifications to the N-substituent of the acetamide group in N-(thiazol-2-yl)acetamide derivatives can significantly influence their biological activity. The synthesis of the parent N-(thiazol-2-yl)acetamide is typically achieved through the acylation of 2-aminothiazole with acetyl chloride in a suitable solvent like dry acetone. dmed.org.uanih.govtandfonline.comresearchgate.net

Further modifications can be introduced by utilizing substituted acylating agents or by subsequent reactions on the acetamide nitrogen. While direct N-alkylation or N-acylation on the pre-formed N-(5-hydroxy-1,3-thiazol-2-yl)acetamide is not extensively documented, analogous transformations on related structures suggest the feasibility of such approaches. For instance, the synthesis of N-benzyl substituted acetamide derivatives of other thiazole-containing compounds has been reported, indicating that the acetamide nitrogen can be functionalized. pharmaguideline.com

A general approach to introduce diverse N-substituents involves the reaction of 2-aminothiazole derivatives with a variety of chloroacetylating agents, followed by displacement of the chlorine with different nucleophiles. This two-step process allows for the introduction of a wide array of functional groups, thereby enabling the exploration of the structure-activity relationship (SAR).

Table 1: Examples of N-Substituent Modifications on Acetamide Moiety of Thiazole Derivatives

| Entry | Starting Thiazole | Reagent | Resulting N-Substituent | Reference |

| 1 | 2-Aminothiazole | Acetyl chloride | Acetyl | dmed.org.uanih.govtandfonline.comresearchgate.net |

| 2 | 4,5-Diphenylthiazol-2-amine | Chloroacetyl chloride | Chloroacetyl | scielo.br |

Substitutions on the Thiazole Ring: Positions 4 and 5

The functionalization of the thiazole ring at positions 4 and 5 is a key strategy for modulating the electronic and steric properties of the N-(5-hydroxy-1,3-thiazol-2-yl)acetamide scaffold.

Position 4: Halogenation of the thiazole ring, particularly at the 4-position, provides a versatile handle for further synthetic transformations. For instance, 4-halo-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide derivatives have been synthesized, showcasing a method for introducing halogens onto a heterocyclic ring which could be applicable to the thiazole system. ijcce.ac.ir Once installed, these halogens can participate in various cross-coupling reactions, allowing for the introduction of a wide range of substituents.

Position 5: The hydroxyl group at the 5-position offers a prime site for modification. O-alkylation of the hydroxyl group can be achieved using various alkyl halides in the presence of a base. This etherification reaction can introduce lipophilic or functionalized side chains. While direct O-alkylation on N-(5-hydroxy-1,3-thiazol-2-yl)acetamide is not widely reported, the regioselective S-alkylation of related 5-mercapto-1,2,4-triazole derivatives with hydroxy alkylating agents suggests that similar selectivity could be achieved for the 5-hydroxy group on the thiazole ring. sigmaaldrich.com Furthermore, the synthesis of 5-acylamino-1,3-thiazoles via Hantzsch cyclization of α-chloroglycinates provides a route to polysubstituted thiazoles where the 5-position is functionalized from the outset. nih.govnih.gov

Table 2: Examples of Substitutions on the Thiazole Ring

| Position | Modification | Reagents/Method | Resulting Structure | Reference |

| 4 | Halogenation | Halogenating agents | 4-Halo-thiazole derivative | ijcce.ac.ir |

| 5 | O-Alkylation | Alkyl halide, Base | 5-Alkoxy-thiazole derivative | tandfonline.com |

| 5 | Acylamino | Hantzsch cyclization | 5-Acylamino-thiazole derivative | nih.govnih.gov |

Hybrid Molecule Synthesis Incorporating N-(5-hydroxy-1,3-thiazol-2-yl)acetamide Unit

The synthesis of hybrid molecules, which covalently link the N-(5-hydroxy-1,3-thiazol-2-yl)acetamide unit with other pharmacologically relevant heterocycles, is a prominent strategy in drug discovery. This approach aims to combine the therapeutic advantages of both moieties or to develop novel compounds with unique biological profiles.

The fusion of a thiazole ring with a thiadiazole ring has led to the development of novel heterocyclic systems with interesting biological activities. One common strategy involves the cyclization of a thiazole-containing precursor. For example, the synthesis of 3,6-disubstituted-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole derivatives has been reported, which provides a blueprint for the construction of fused thiazole-thiadiazole systems. nih.gov

Another approach involves linking the two heterocyclic rings via a flexible or rigid linker. The synthesis of N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives, prepared through a carbodiimide-mediated condensation, exemplifies the strategy of connecting a thiazole (as part of the benzothiazole system) to a thiadiazole via an acetamide linker. researchgate.netmdpi.comnjtech.edu.cnresearchgate.net Similarly, N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives have been synthesized via an amidation reaction. dmed.org.uanih.gov These methods could be adapted to link an N-(5-hydroxy-1,3-thiazol-2-yl) moiety to a thiadiazole ring.

Table 3: Synthetic Approaches to Thiazole-Thiadiazole Hybrids

| Thiazole Precursor | Thiadiazole Precursor/Reagent | Coupling/Cyclization Method | Hybrid Structure | Reference |

| Thiazole-containing thiosemicarbazide | Hydrazonoyl halide | Cyclocondensation | Fused Thiazolo-thiadiazole | nih.gov |

| 2-Aminobenzothiazole | 5-Aryl-1,3,4-thiadiazole-2-carboxylic acid | Carbodiimide coupling | Linked Thiazole-thiadiazole | researchgate.netmdpi.comnjtech.edu.cnresearchgate.net |

| 5-Amino-1,3,4-thiadiazole-2-thiol | Phenylacetic acid derivatives | Amidation | Linked Thiadiazole-acetamide | dmed.org.uanih.gov |

The synthesis of thiazolo[4,5-b]pyridin-2-ones represents a key strategy for creating thiazole-pyridinone hybrid molecules. These fused bicyclic systems are often prepared through cyclization reactions. A notable method is the [3+3]-cyclization of a 4-amino-5H-thiazol-2-one with α,β-unsaturated ketones or α-ketoacids. researchgate.net This approach allows for the construction of the pyridinone ring onto a pre-existing thiazole core. The resulting thiazolo[4,5-b]pyridin-2-one scaffold can then be further functionalized, for instance, at the N3 position, to introduce a variety of substituents, including those that could lead to an acetamide side chain. researchgate.netbeilstein-journals.org

Table 4: Synthetic Routes to Thiazole-Pyridinone Hybrids

| Thiazole Precursor | Pyridinone Precursor/Reagent | Reaction Type | Hybrid Structure | Reference |

| 4-Amino-5H-thiazol-2-one | α,β-Unsaturated ketone | [3+3] Cyclization | Thiazolo[4,5-b]pyridin-2-one | researchgate.net |

| 2-Aminothiazole derivative | Meldrum's acid, Aldehyde | Multicomponent reaction | Dihydro-thiazolo[4,5-b]pyridin-5-one | dmed.org.ua |

The incorporation of a phthalimide moiety into a thiazole-containing molecule can be achieved through several synthetic routes. A common strategy involves the reaction of a thiazole derivative bearing a nucleophilic group with a phthalimide derivative containing a suitable leaving group. For instance, N-(azido-alkyl)phthalimides can be reacted with terminal alkynes in a 1,3-dipolar cycloaddition to form 1,2,3-triazole linked phthalimide-thiazole hybrids. nih.gov

A more direct linkage can be formed by reacting an aminothiazole with a phthalimide precursor. The synthesis of 1,3-dioxoisoindolin-2-yl 2-(thiazol-2-ylamino)acetate has been reported, where N-hydroxyphthalimide is first reacted with chloroacetyl chloride, and the resulting intermediate is then treated with 2-aminothiazole. sigmaaldrich.comnih.gov This method provides a clear pathway for linking a thiazole ring to a phthalimide group through an acetamide-like linker.

Table 5: Synthetic Strategies for Thiazole-Phthalimide Hybrids

| Thiazole Precursor | Phthalimide Precursor | Linkage Strategy | Hybrid Structure | Reference |

| Thiazole with terminal alkyne | N-(Azido-alkyl)phthalimide | 1,3-Dipolar cycloaddition | Triazole-linked | nih.gov |

| 2-Aminothiazole | 1,3-Dioxoisoindolin-2-yl 2-chloroacetate | Nucleophilic substitution | Acetate-linked | sigmaaldrich.comnih.gov |

Green Chemistry and Sustainable Synthetic Pathways for Thiazole Derivatives

The principles of green chemistry are increasingly being integrated into the synthesis of thiazole derivatives to minimize environmental impact and enhance safety and efficiency. mdpi.comnih.govbepls.comresearchgate.net These approaches focus on the use of eco-friendly solvents, reusable catalysts, and energy-efficient reaction conditions, such as microwave and ultrasound irradiation. bepls.comresearchgate.nettandfonline.com Such methodologies offer significant advantages over traditional synthetic routes, which often rely on hazardous reagents, harsh reaction conditions, and generate substantial waste. bepls.comresearchgate.net

A key strategy in the green synthesis of thiazoles is the adoption of one-pot, multi-component reactions. bepls.comresearchgate.netnih.govresearchgate.net This approach is lauded for its high atom economy, reduced reaction times, and cost-effectiveness. researchgate.net For instance, novel thiazole scaffolds have been successfully fabricated through a facile, green, one-pot three-component synthesis strategy. nih.govresearchgate.net This method can involve the reaction of an α-halo carbonyl compound, thiosemicarbazide, and various anhydrides, utilizing reusable nanocatalysts in an ethanol-water solvent system. nih.govresearchgate.netacs.org

The use of greener and more sustainable catalysts is a cornerstone of this eco-friendly approach. Researchers have explored a variety of options, including:

Biocatalysts: Chitosan-based hydrogels have been employed as effective and recyclable biocatalysts for the synthesis of novel thiazole derivatives. mdpi.comnih.gov These biocatalysts offer advantages such as high yields, mild reaction conditions, and reusability without significant loss in efficiency. mdpi.comnih.gov

Nanocatalysts: Reusable NiFe2O4 nanoparticles have been utilized as a catalyst in an ethanol:water solvent system for the one-pot synthesis of thiazole scaffolds. nih.govresearchgate.netacs.org This method has demonstrated superior yields and shorter reaction times compared to other catalytic systems. nih.govacs.org

Magnetic Nanocatalysts: A magnetically recyclable heterogeneous nanocatalyst, copper supported on hydroxyapatite-encapsulated-γ-Fe2O3, has been developed for the one-pot, three-component synthesis of thiazol-4(5H)-one derivatives, achieving excellent yields in short reaction times at room temperature. tandfonline.com

Alternative energy sources are also being harnessed to drive the synthesis of thiazole derivatives more efficiently and with less environmental impact.

Ultrasonic Irradiation: This technique has been successfully applied to the synthesis of various thiazole derivatives. mdpi.comnih.govtandfonline.com Ultrasound-assisted synthesis offers several benefits, including reduced reaction times, milder conditions, and consistently high yields. mdpi.comtandfonline.com For example, the synthesis of novel thiazoles has been achieved by reacting 2-(2-oxo-1,2-diphenylethylidene) hydrazine-1-carbothioamide with various hydrazonoyl chlorides and 2-bromo-1-arylethan-1-ones under ultrasonic irradiation with a biocatalyst. nih.gov

Microwave Irradiation: Microwave-assisted synthesis has emerged as a powerful tool for the rapid and efficient synthesis of thiazole derivatives. bepls.comnih.govingentaconnect.comacs.orgresearchgate.net This method often leads to higher yields, shorter reaction times, and cleaner reactions compared to conventional heating methods. nih.govresearchgate.net A notable example is the Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines, where microwave heating significantly reduced reaction times and improved yields compared to conventional reflux conditions. nih.gov

The choice of solvent is another critical factor in green synthesis. Efforts have been made to replace hazardous organic solvents with more environmentally benign alternatives. bepls.comresearchgate.net Water and mixtures of ethanol and water have been successfully used as green solvents in the synthesis of thiazole derivatives. bepls.comnih.govresearchgate.netacs.org In some cases, solvent-free conditions have been achieved, particularly in microwave-assisted reactions, further enhancing the green credentials of the synthetic protocol. tandfonline.comingentaconnect.com

The following interactive data tables provide a summary of various green and sustainable synthetic methodologies for thiazole derivatives, highlighting the catalysts, reaction conditions, and yields.

Table 1: Green Catalysts in Thiazole Synthesis

| Catalyst | Type | Reaction | Key Advantages | Yield (%) | Reference |

| Pyromellitimide benzoyl thiourea cross-linked chitosan (PIBTU-CS) hydrogel | Biocatalyst | Synthesis of novel thiazoles | Recyclable, high yields, mild conditions | High | mdpi.com |

| Terephthalohydrazide Cs Schiff's base hydrogel (TCsSB) | Biocatalyst | Synthesis of novel thiazoles | Reusable, high yields, quick reaction times | High | nih.gov |

| NiFe2O4 nanoparticles | Nanocatalyst | One-pot synthesis of thiazole scaffolds | Reusable, high yields, short reaction time | 90 | nih.govresearchgate.netacs.org |

| γ-Fe2O3@HAp@CPTMS@AT@Cu(ӀI) | Magnetic Nanocatalyst | One-pot synthesis of thiazol-4(5H)-one derivatives | Magnetically recyclable, excellent yields, short reaction times | 88-95 | tandfonline.com |

| Silica supported tungstosilisic acid | Heterogeneous Catalyst | Synthesis of Hantzsch thiazole derivatives | Reusable | 79-90 | bepls.com |

| 1,4-diazabicyclo[2.2.2]-octane (DABCO) | Organocatalyst | Synthesis of thiazole derivatives containing a benzofuran moiety | Eco-friendly, safe, recyclable, good to excellent yields | Good to Excellent | bepls.com |

Table 2: Alternative Energy Sources in Thiazole Synthesis

| Energy Source | Reaction Type | Substrates | Conditions | Yield (%) | Reference |

| Ultrasonic Irradiation | Thiazole synthesis | Thiosemicarbazone derivative and hydrazonoyl halides/α-haloketones | 40 °C, 30-60 min | High | mdpi.com |

| Ultrasonic Irradiation | Thiazole synthesis | 2-(2-oxo-1,2-diphenylethylidene) hydrazine-1-carbothioamide and hydrazonoyl chlorides/2-bromo-1-arylethan-1-ones | Mild conditions | High | nih.gov |

| Microwave Irradiation | Hantzsch thiazole synthesis | 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas | - | Improved yields over conventional heating | nih.gov |

| Microwave Irradiation | One-pot, three-component reaction | 2-hydroxy-4H-benzo researchgate.nettandfonline.comthiazolo[3,2-a]pyrimidin-4-one, aromatic aldehydes, and (E)-N-methyl-1-(methylthio)-2-nitroethenamine | Solvent-free | Good | ingentaconnect.com |

| Microwave Irradiation | One-pot, three-component reaction | Arylglyoxals, cyclic 1,3-dicarbonyls, and thioamides | H2O | Good to Very Good | bepls.com |

Mechanistic Studies of Biological Activities Associated with N 5 Hydroxy 1,3 Thiazol 2 Yl Acetamide and Its Derivatives

Anti-Microbial Activity: Molecular Basis of Action

Thiazole-containing compounds exhibit a broad spectrum of antimicrobial activities, targeting various pathogens through diverse mechanisms. researchgate.netmdpi.com Research into these mechanisms has revealed specific molecular interactions that disrupt essential cellular processes in bacteria, fungi, and mycobacteria.

A significant mechanism by which thiazole (B1198619) derivatives exert their antibacterial effects is through the inhibition of DNA gyrase. als-journal.com This essential bacterial enzyme is responsible for introducing negative supercoils into DNA, a process vital for DNA replication and transcription. als-journal.comnih.gov By targeting the ATPase activity of the GyrB subunit of DNA gyrase, these compounds can effectively halt bacterial proliferation. nih.govnih.gov

Cyclothialidine, a natural product with a thiazole-containing structure, is a potent inhibitor of DNA gyrase. nih.gov While it shows weak activity against intact bacterial cells, likely due to poor membrane permeation, synthetic derivatives have been developed with improved antibacterial activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov One study reported a series of 4,5,6,7-tetrahydrobenzo[d]thiazole-based DNA gyrase inhibitors with improved activity against Staphylococcus aureus and Escherichia coli. sci-hub.se Another study found that morpholine-based thiazole derivatives demonstrated potent DNA gyrase inhibitory activity, with some compounds showing minimum inhibitory concentrations (MIC) equal to ciprofloxacin (B1669076) against S. aureus, B. subtilis, E. coli, and K. pneumoniae. als-journal.com

Table 1: Examples of Thiazole Derivatives Targeting DNA Gyrase

| Compound Class | Target Organism(s) | Key Findings | Reference(s) |

|---|---|---|---|

| 4,5,6,7-tetrahydrobenzo[d]thiazoles | Staphylococcus aureus, Escherichia coli | Optimized analogs showed improved inhibition of DNA gyrase and topoisomerase IV with IC50 values in the nanomolar range. | sci-hub.se |

| Morpholine-based thiazoles | S. aureus, B. subtilis, E. coli, K. pneumoniae | Compounds exhibited MIC values of 12.5 µg/ml, equal to ciprofloxacin, and demonstrated potent DNA gyrase inhibition. | als-journal.com |

| N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides | Methicillin-resistant S. aureus (MRSA) | Identified as novel GyrB inhibitors with antibacterial activity against MRSA (MICs: 4–8 µg/mL). | nih.gov |

The antifungal activity of thiazole derivatives involves various mechanisms that disrupt fungal cell integrity and function. nih.govnih.govfrontiersin.org One identified mechanism is the induction of oxidative stress. A study on (4-phenyl-1,3-thiazol-2-yl) hydrazine (B178648) demonstrated that the compound increases reactive oxygen species (ROS) in Candida albicans. frontiersin.org This surge in ROS leads to significant DNA damage and triggers the expression of anti-oxidative stress response genes, ultimately resulting in fungal cell death. frontiersin.org The antifungal effects of this compound could be mitigated by the addition of ROS scavengers, confirming the role of oxidative damage in its mechanism of action. frontiersin.org

Furthermore, some thiazole derivatives have been shown to inhibit the formation of biofilms, which are crucial for the virulence of pathogenic fungi like C. albicans. frontiersin.org Structure-activity relationship studies have indicated that the lipophilicity of these compounds can influence their antifungal potency, likely by enhancing their ability to penetrate the fungal cell membrane. nih.gov For instance, 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives showed superior antifungal activity compared to analogs lacking the hydrazone linkage, which was attributed to their increased lipophilicity. nih.gov

Table 2: Antifungal Activity of Thiazole Derivatives

| Compound Derivative | Fungal Species | Proposed Mechanism | Key Findings | Reference(s) |

|---|---|---|---|---|

| (4-phenyl-1,3-thiazol-2-yl) hydrazine | Candida albicans | Induction of oxidative stress (ROS) | Increased intracellular ROS, leading to DNA damage and cell death. Inhibited biofilm formation. | frontiersin.org |

| 2-hydrazinyl-4-phenyl-1,3-thiazoles | Candida species | Increased lipophilicity | Superior antifungal potency compared to less lipophilic analogs. | nih.gov |

| 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides | Candida albicans, Aspergillus fumigatus | Not specified | Synthesized compounds screened for antifungal activity. | nih.gov |

A critical target in the development of new anti-tubercular drugs is the enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1). acs.orgnih.gov This enzyme is essential for the biosynthesis of the mycobacterial cell wall components lipoarabinomannan and arabinogalactan. acs.orgnih.gov Several classes of thiazole-containing compounds have been identified as potent inhibitors of DprE1. acs.orgnih.gov

Benzothiazole derivatives, for example, have been developed as selective DprE1 inhibitors. acs.org Structure-based drug design has led to the synthesis of benzothiazolylpyrimidine-5-carboxamides that exhibit significant anti-tubercular activity. acs.org These compounds have shown high selectivity for DprE1 and favorable pharmacokinetic properties for oral administration. acs.org The development of such targeted inhibitors is a promising strategy to combat drug-resistant tuberculosis. researchgate.netnih.gov

Anti-Neoplastic Activity: Cellular and Molecular Targets

The thiazole moiety is a key pharmacophore in a variety of compounds with potent anticancer properties. nih.govmdpi.com These derivatives have been shown to exert their anti-neoplastic effects by interfering with critical cellular processes such as cell signaling and enzymatic activity essential for cancer progression. nih.govacs.org

The transforming growth factor-beta (TGF-β) signaling pathway plays a complex role in cancer, initially acting as a tumor suppressor but later promoting tumor progression and metastasis. d-nb.infonih.gov The TGF-β signal is transduced by serine/threonine kinase receptors, including activin receptor-like kinase 5 (ALK5), also known as TβRI. nih.gov Inhibition of this pathway is a key strategy in cancer therapy.

While direct studies on N-(5-hydroxy-1,3-thiazol-2-yl)acetamide are limited, related thiazole structures have been investigated as modulators of this pathway. The versatility of the thiazole scaffold allows for the design of molecules that can interact with the kinase domains of TGF-β receptors. By inhibiting ALK5, these compounds can block the downstream signaling cascade, thereby mitigating the pro-tumorigenic effects of TGF-β. d-nb.info

A primary mechanism of the anti-neoplastic activity of thiazole derivatives is the inhibition of key enzymes that drive cancer cell proliferation and survival. nih.govacs.org Protein kinases are a major class of enzymes targeted by these compounds. nih.gov

Several thiazole derivatives have been developed as potent inhibitors of various kinases implicated in cancer, including:

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Inhibition of VEGFR-2, a key regulator of angiogenesis, is a crucial strategy in cancer treatment. Certain thiazole derivatives have shown significant inhibitory activity against VEGFR-2, leading to cytotoxic effects in cancer cell lines. mdpi.com

Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression, and their dysregulation is a hallmark of cancer. Thiazole-containing compounds have been synthesized that act as potent CDK inhibitors, inducing cell cycle arrest and apoptosis in cancer cells. nih.govmdpi.com

B-RAF Kinase: Mutations in the B-RAF gene are common in various cancers. Thiazole derivatives have been designed to specifically inhibit the B-RAFV600E mutant kinase, showing greater potency than some standard drugs. nih.gov

Src Kinase: Src is a non-receptor tyrosine kinase involved in cell proliferation and survival. N-benzyl substituted acetamide (B32628) derivatives containing a thiazole ring have been evaluated as Src kinase inhibitors with anticancer activity. chapman.edu

Epidermal Growth Factor Receptor (EGFR): Overexpression of EGFR is associated with the progression of several cancers. Thiazole derivatives have been explored as potential EGFR inhibitors. jptcp.com

Table 3: Thiazole Derivatives as Inhibitors of Cancer-Related Enzymes

| Enzyme Target | Compound Class | Cancer Cell Line(s) | Key Findings | Reference(s) |

|---|---|---|---|---|

| VEGFR-2 | Phenylthiazolyl derivatives | MDA-MB-231 (breast cancer) | Good VEGFR-2 enzyme inhibition and induction of apoptosis. | mdpi.com |

| CDK2 | Thiazole derivatives | HepG2 (liver cancer), MCF-7 (breast cancer) | Potent inhibition of CDK2, leading to cell cycle arrest in the G2/M phase and apoptosis. | nih.govmdpi.com |

| B-RAFV600E | Thiazole derivatives with a phenyl sulfonyl group | Melanoma cells | Exceptional inhibitory effects on B-RAFV600E with IC50 values in the nanomolar range. | nih.gov |

| Src Kinase | N-benzyl substituted (2-morpholinoethoxy)phenyl)thiazol-4-yl)acetamide | HT-29 (colon), BT-20 (breast), CCRF-CEM (leukemia) | Inhibition of c-Src kinase and cell proliferation. | chapman.edu |

| Human Lactate (B86563) Dehydrogenase A (hLDHA) | Di-substituted thiazoles | HeLa, SiHa (cervical), HepG2 (liver) | Significant anticancer activities with IC50 values in the low micromolar range. | acs.org |

In addition to kinases, other enzymes involved in cancer metabolism have also been targeted. For instance, thiazole-based small molecules have been designed to inhibit human lactate dehydrogenase A (hLDHA), an enzyme crucial for tumor glycolysis, thereby disrupting cancer cell metabolism. acs.org

Induction of Cellular Apoptosis and Growth Inhibition (in vitro models)

Thiazole-containing compounds have been identified as potential anticancer agents due to their ability to induce apoptosis and inhibit cell growth in various cancer cell lines. researchgate.net The mechanism of action often involves the activation of caspases, which are key mediators of programmed cell death. nih.gov

Derivatives of 1,3-thiazole have demonstrated cytotoxic activity by triggering apoptosis through the intrinsic pathway. researchgate.net This is supported by evidence of DNA fragmentation and increased caspase-3 activity in treated cancer cells. researchgate.net The cytotoxic effects of many chemotherapeutic drugs are linked to their capacity to induce apoptosis, which can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. researchgate.net

Studies on various thiazole derivatives have revealed significant antiproliferative activity against a range of cancer cell lines. The potency of these compounds is often quantified by their half-maximal inhibitory concentration (IC₅₀) values. For instance, certain thiazole-phthalimide derivatives have shown strong cytotoxic effects against breast cancer (MCF-7), metastatic breast cancer (MDA-MB-468), and pheochromocytoma (PC-12) cell lines. researchgate.net Similarly, novel bis-thiazole derivatives have exhibited remarkable cytotoxicity, with some compounds showing potent IC₅₀ values in the nanomolar range against cervical (HeLa) and ovarian (KF-28) cancer cell lines. frontiersin.org The induction of apoptosis by these compounds is further confirmed by the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes. frontiersin.org

The following table summarizes the in vitro cytotoxic activity of various thiazole derivatives in different cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Thiazole-phthalimide derivative 5b | MCF-7 (Breast) | 0.2 ± 0.01 | researchgate.net |

| Thiazole-phthalimide derivative 5k | MDA-MB-468 (Breast) | 0.6 ± 0.04 | researchgate.net |

| Thiazole-phthalimide derivative 5g | PC-12 (Pheochromocytoma) | 0.43 ± 0.06 | researchgate.net |

| Bis-thiazole derivative 5a | KF-28 (Ovarian) | 0.718 | frontiersin.org |

| Bis-thiazole derivative 5b | KF-28 (Ovarian) | 3.374 | frontiersin.org |

| Bis-thiazole derivative 5e | MCF-7 (Breast) | 0.6648 | frontiersin.org |

| Bis-thiazole derivative 5a | MDA-MB-231 (Breast) | 1.51 | frontiersin.org |

| Bis-thiazole derivative 5c | HeLa (Cervical) | 0.0006 | frontiersin.org |

| Bis-thiazole derivative 5f | KF-28 (Ovarian) | 0.006 | frontiersin.org |

Anti-Inflammatory Mechanisms: Cyclooxygenase (COX) Inhibition and Pathway Modulation

The anti-inflammatory properties of N-(5-hydroxy-1,3-thiazol-2-yl)acetamide and its analogs are primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes. researchgate.netbiointerfaceresearch.com COX enzymes, which exist as two main isoforms, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, key mediators of inflammation. nih.gov While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and its expression is elevated during inflammation. nih.gov

A study investigating two novel thiazole derivatives, compound 1 (N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl] acetamide) and compound 2 (4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol), revealed their potent inhibitory effects on COX-2-dependent prostaglandin (B15479496) E2 (PGE2) production. nih.gov Interestingly, the study also found that compound 1 is a specific inhibitor of COX-1, whereas compound 2 did not affect COX-1 activity. nih.gov This differential inhibition highlights the potential for developing selective COX inhibitors based on the thiazole scaffold. Both compounds demonstrated anti-inflammatory effects in an in vivo model of inflammation by inhibiting PGE2 secretion. nih.gov

The inhibitory potential of various thiazole derivatives against COX-1 and COX-2 has been evaluated, with IC₅₀ values indicating their potency. The selectivity of a compound for COX-2 over COX-1 is a critical factor in the development of anti-inflammatory drugs with reduced gastrointestinal side effects.

The table below presents the COX inhibition data for N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl] acetamide and other thiazole derivatives.

| Compound/Derivative | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |

|---|---|---|---|---|

| N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl] acetamide (Compound 1) | 0.0556 ± 0.0226 | 9.01 ± 0.01 | 0.006 | nih.gov |

| 4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol (Compound 2) | No inhibition | 11.65 ± 6.20 | - | nih.gov |

| Thiazole carboxamide derivative 2a | 2.65 | 0.95 | 2.79 | acs.org |

| Thiazole carboxamide derivative 2b | 0.239 | 0.191 | 1.25 | acs.org |

| Thiazole carboxamide derivative 2j | - | 0.957 | - | acs.org |

Other Investigated Biological Activities (e.g., Antioxidant, Anticonvulsant, Analgesic) and their Proposed Mechanisms

Beyond their anticancer and anti-inflammatory properties, derivatives of N-(5-hydroxy-1,3-thiazol-2-yl)acetamide have been explored for a variety of other biological activities.

Antioxidant Activity: The thiazole nucleus is a versatile scaffold that contributes to the antioxidant activity of its derivatives. scbt.com The antioxidant mechanism of these compounds often involves neutralizing reactive oxygen species (ROS) through hydrogen atom donation or single electron transfer. scbt.com The antioxidant capacity of several thiazole derivatives has been evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.

Anticonvulsant Activity: Thiazole-bearing compounds have been investigated for their potential as anticonvulsant agents. researchgate.net Their efficacy is often assessed in preclinical models such as the maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure tests. mdpi.com The mechanism of action is thought to involve modulation of central nervous system pathways, potentially through interaction with GABA-ergic systems or ion channels. mdpi.com

Analgesic Activity: The analgesic potential of acetamide and thiazole derivatives has also been reported. nih.govderpharmachemica.com The proposed mechanisms for their pain-relieving effects involve both central and peripheral pathways. In vivo studies using models like the hot-plate test and acetic acid-induced writhing test have demonstrated the ability of these compounds to reduce nociceptive responses. nih.gov The inhibition of prostaglandin synthesis, similar to nonsteroidal anti-inflammatory drugs (NSAIDs), is a likely peripheral mechanism.

The following tables summarize the findings related to these other biological activities.

Table of Antioxidant Activity of Thiazole Derivatives

| Compound/Derivative | Assay | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Indole-based caffeic acid amide 3j | DPPH | 50.98 ± 1.05 | researchgate.net |

| Indole-based caffeic acid amide 3m | ABTS | 14.92 ± 0.30 | researchgate.net |

Table of Anticonvulsant Activity of Thiazole Derivatives

| Compound/Derivative | Test Model | Activity | Reference |

|---|---|---|---|

| 5Z-(3-nitrobenzylidene)-2-(thiazol-2-ylimino)-thiazolidin-4-one Ib | MES & PTZ | Excellent anticonvulsant activity | mdpi.com |

| 2-[2,4-dioxo-5-(thiazol-2-ylcarbamoylmethyl)-thiazolidin-3-yl]-N-(2-trifluoromethylphenyl)acetamide IId | MES & PTZ | Excellent anticonvulsant activity | mdpi.com |

Table of Analgesic Activity of Acetamide/Thiazole Derivatives

| Compound/Derivative | Test Model | Activity | Reference |

|---|---|---|---|

| N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide derivatives | Acetic acid-induced writhing, Hot-plate, Tail-clip | Significant decrease in writhing responses and increase in latencies | nih.govderpharmachemica.com |

| 5-Acetamido-2-hydroxy benzoic acid derivative (PS3) | Acetic acid-induced writhing | Reduced painful activity by 74-75% | nih.gov |

Computational Chemistry and Molecular Modeling of N 5 Hydroxy 1,3 Thiazol 2 Yl Acetamide

Molecular Docking Simulations for Ligand-Target Interactions

No specific molecular docking studies have been published for N-(5-hydroxy-1,3-thiazol-2-yl)acetamide. Such simulations are instrumental in predicting the binding orientation and affinity of a small molecule to the active site of a target protein. For this compound, future docking studies could elucidate its potential biological targets by screening it against various protein databases, thereby suggesting possible therapeutic applications.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

There is no available literature on the quantum chemical analysis of N-(5-hydroxy-1,3-thiazol-2-yl)acetamide. Density Functional Theory (DFT) is a powerful method used to investigate the electronic structure, molecular orbitals (such as HOMO and LUMO), electrostatic potential, and reactivity descriptors of a molecule. Applying DFT to this compound would provide fundamental insights into its chemical stability, reactivity, and the nature of its intramolecular interactions, which are crucial for understanding its behavior at a molecular level.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Specific QSAR models for N-(5-hydroxy-1,3-thiazol-2-yl)acetamide have not been developed. QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. To perform a QSAR analysis, data from a series of structurally related analogues and their corresponding measured biological activities would be required. As no such studies focused on this specific compound are available, its QSAR profile remains undetermined.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

There are no published molecular dynamics (MD) simulation studies specifically investigating N-(5-hydroxy-1,3-thiazol-2-yl)acetamide. MD simulations provide a detailed view of the conformational changes of a molecule over time and can be used to study the stability of a ligand-protein complex. Such research would be invaluable for understanding the compound's flexibility, its interactions with solvent molecules, and the dynamic nature of its binding to a potential receptor, offering a more realistic picture than static docking models.

Chemical Biology Applications of N 5 Hydroxy 1,3 Thiazol 2 Yl Acetamide Analogues

Development as Biochemical Probes for Target Identification

Analogues of N-(5-hydroxy-1,3-thiazol-2-yl)acetamide, specifically N-(thiazol-2-yl)-benzamide derivatives, have been instrumental in the identification and characterization of novel biological targets. A notable example is the discovery of the first class of selective antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor (CLR) superfamily. nih.gov

Through a compound library screening, 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester was identified as a novel ZAC antagonist. nih.gov This initial hit prompted the investigation of numerous analogues to understand the structural determinants for their activity. This structure-activity relationship (SAR) study is a critical step in developing more potent and selective biochemical probes.

One such analogue, N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB), was found to be a selective antagonist for ZAC. nih.gov Its selectivity was confirmed by the lack of significant activity at other related receptors, including 5-HT3A, α3β4 nicotinic acetylcholine, α1β2γ2s GABAA, and α1 glycine (B1666218) receptors. nih.gov Such selectivity is a crucial feature of a good biochemical probe, as it minimizes off-target effects and allows for the specific investigation of the intended target.

Further studies into the mechanism of action revealed that these N-(thiazol-2-yl)-benzamide analogues act as negative allosteric modulators of ZAC, targeting the transmembrane and/or intracellular domains of the receptor. nih.gov This detailed understanding of their interaction with the target protein is vital for designing more refined probes for target identification and validation.

Table 1: Functional Properties of Selected N-(thiazol-2-yl)-benzamide Analogues at the Zinc-Activated Channel (ZAC) nih.gov

| Compound | IC50 (μM) | pIC50 ± S.E.M. | Hill Coefficient (nH ± S.E.M.) |

| 1 | 3.0 | 5.52 ± 0.08 | 1.1 ± 0.1 |

| 5a (TTFB) | 1.2 | 5.92 ± 0.05 | 1.3 ± 0.1 |

| 4a | >30 | Not determinable | Not determinable |

| 4g | 1.8 | 5.74 ± 0.06 | 1.2 ± 0.1 |

| 5d | 1.5 | 5.82 ± 0.04 | 1.4 ± 0.1 |

Data is presented for the antagonism of Zn2+ (1 mM) evoked currents at ZAC expressed in Xenopus oocytes.

Utilization in Pathway Mapping and Functional Characterization

The development of selective antagonists for ZAC, such as the N-(thiazol-2-yl)-benzamide analogues, provides valuable tools for mapping the physiological pathways in which this receptor is involved. nih.gov Given that the physiological functions governed by ZAC are not well understood, these selective pharmacological probes are essential for its functional characterization. nih.gov

By using these analogues to selectively block ZAC activity, researchers can investigate the downstream consequences in various cellular and physiological contexts. For instance, the finding that TTFB is an equipotent antagonist of both Zn2+- and H+-evoked ZAC signaling, as well as spontaneous ZAC activity, allows for a comprehensive blockade of the channel's function. nih.gov The slow onset of the channel block by TTFB suggests a state-dependent inhibition, providing further insights into the receptor's gating mechanism. nih.gov

The ability to selectively inhibit a specific protein in a complex biological system is fundamental to pathway mapping. By observing the phenotypic changes that occur upon treatment with a selective probe, researchers can infer the role of that protein in various biological processes. The N-(thiazol-2-yl)-benzamide analogues, therefore, represent a critical starting point for elucidating the currently poorly understood physiological roles of the Zinc-Activated Channel. nih.gov

Applications in Screening Libraries for Novel Bioactive Agents

Thiazole (B1198619) derivatives, including structures analogous to N-(5-hydroxy-1,3-thiazol-2-yl)acetamide, are frequently included in screening libraries for the discovery of new bioactive compounds. nih.gov The thiazole ring is considered a privileged scaffold in medicinal chemistry due to its presence in a wide range of pharmacologically active molecules. researchgate.net

Screening libraries are large collections of chemical compounds that are tested for their ability to modulate a specific biological target or pathway. The chemical diversity of these libraries is crucial for increasing the probability of finding a "hit" compound with the desired activity. Thiazole-containing compounds contribute to this diversity and have been identified as hits in screens for a variety of therapeutic targets.

The synthesis of diverse thiazole derivatives is an active area of chemical research, with numerous methods developed to generate libraries of these compounds. researchgate.net These libraries can then be screened against various biological targets to identify novel inhibitors or activators. For example, libraries of thiazole derivatives have been screened to identify compounds with potential anticancer, antimicrobial, and anti-inflammatory activities. nih.govresearchgate.net The inclusion of N-(5-hydroxy-1,3-thiazol-2-yl)acetamide analogues in such libraries leverages the proven biological relevance of the thiazole core to explore new therapeutic possibilities.

Future Perspectives and Research Opportunities

Exploration of Novel Synthetic Methodologies for Enhanced Structural Diversity

To fully explore the therapeutic potential of N-(5-hydroxy-1,3-thiazol-2-yl)acetamide, the development of novel and efficient synthetic methodologies is paramount. These methods should aim to generate a diverse library of analogues, allowing for a comprehensive investigation of structure-activity relationships (SAR).

Future synthetic strategies could focus on modifying both the thiazole (B1198619) core and its substituents. For instance, combinatorial chemistry approaches could be employed to introduce a wide range of functional groups at various positions on the thiazole ring. This would involve the development of robust and high-throughput synthetic protocols. nih.gov

Furthermore, the exploration of green chemistry principles in the synthesis of these analogues would be a significant advancement. This could involve the use of environmentally benign solvents, catalysts, and reaction conditions to create a more sustainable synthetic process.

Table 1: Hypothetical Synthetic Approaches for Structural Diversity

| Approach | Description | Potential Outcome |

|---|---|---|

| Combinatorial Synthesis | High-throughput synthesis of a large library of analogues with diverse substitutions on the thiazole ring. | Rapid identification of key structural features for desired biological activity. |

| Green Chemistry | Utilization of eco-friendly solvents, catalysts, and reaction conditions. | A more sustainable and environmentally friendly synthetic route. |

Advanced Mechanistic Investigations via Integrated Omics Technologies

Understanding the precise mechanism of action of N-(5-hydroxy-1,3-thiazol-2-yl)acetamide is crucial for its development as a therapeutic agent. Integrated omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, offer a powerful approach to elucidate the molecular pathways modulated by this compound. tci-thaijo.orgmdpi.com

By treating cells or model organisms with the compound and analyzing the subsequent changes in the levels of genes, proteins, and metabolites, researchers can identify the specific cellular targets and pathways affected. frontiersin.org For example, proteomics studies could reveal proteins that directly bind to the compound, while transcriptomics could identify genes whose expression is altered in response to treatment. mdpi.com

This multi-omics approach will provide a comprehensive understanding of the compound's mechanism of action, which can guide further optimization and development.

Table 2: Potential Omics-Based Mechanistic Studies

| Omics Technology | Objective | Expected Insights |

|---|---|---|

| Proteomics | Identify protein targets that directly interact with the compound. | Elucidation of the direct molecular targets and pathways. |

| Transcriptomics | Analyze changes in gene expression profiles upon treatment. | Understanding of the downstream cellular responses and signaling cascades. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. nih.gov These computational tools can be leveraged to accelerate the design and optimization of N-(5-hydroxy-1,3-thiazol-2-yl)acetamide analogues with improved potency and selectivity. springernature.comnih.gov

Table 3: Applications of AI and Machine Learning

| AI/ML Application | Description | Benefit |

|---|---|---|

| Predictive Modeling | Training ML models to predict the biological activity of virtual analogues. | Prioritization of synthetic efforts on the most promising compounds. |

| De Novo Design | Using generative models to design novel molecules with desired properties. | Exploration of novel chemical space and identification of innovative drug candidates. |

Expanding the Scope of Biological Target Identification and Validation

While the thiazole scaffold is associated with a broad range of biological activities, the specific targets of N-(5-hydroxy-1,3-thiazol-2-yl)acetamide remain to be identified. mdpi.com Future research should focus on expanding the scope of biological target identification and validation to uncover the full therapeutic potential of this compound.

A variety of experimental techniques can be employed for target identification, including affinity chromatography, chemical proteomics, and genetic screens. Once potential targets are identified, their biological relevance must be validated using techniques such as RNA interference (RNAi) or CRISPR-Cas9 gene editing to confirm their role in the compound's mechanism of action.

A thorough understanding of the biological targets will not only clarify the compound's mechanism of action but also open up new avenues for its therapeutic application.

Table 4: Methodologies for Target Identification and Validation

| Technique | Purpose | Outcome |

|---|---|---|

| Affinity Chromatography | Isolation of proteins that bind to the compound. | Identification of potential direct protein targets. |

| Chemical Proteomics | Profiling of protein-compound interactions in a cellular context. | Comprehensive view of the compound's interactome. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for N-(5-hydroxy-1,3-thiazol-2-yl)acetamide, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves condensation of α-haloketones with thioamides under acidic conditions, followed by functionalization of the thiazole ring. For example, chloroacetyl chloride reacts with 2-amino-5-hydroxy-1,3-thiazole in the presence of triethylamine to form the acetamide backbone . Optimization may include solvent selection (e.g., dioxane for improved solubility), temperature control (20–25°C), and stoichiometric adjustments to minimize byproducts.

- Key Data :

| Reagent | Solvent | Temperature | Yield |

|---|---|---|---|

| Chloroacetyl chloride | Dioxane | 20–25°C | ~75% |

Q. What analytical techniques are critical for validating the structure and purity of N-(5-hydroxy-1,3-thiazol-2-yl)acetamide?

- Methodology : Use a combination of 1H/13C NMR to confirm substituent positions on the thiazole ring and acetamide linkage. IR spectroscopy identifies characteristic carbonyl (C=O, ~1650 cm⁻¹) and hydroxyl (O–H, ~3200 cm⁻¹) stretches. LC-MS ensures molecular ion consistency (e.g., m/z ≈ 199.2 for C₅H₆N₂O₂S) . Elemental analysis (C, H, N, S) should match theoretical values within ±0.3%.

Q. How does the hydroxy group on the thiazole ring influence physicochemical properties?

- Methodology : The 5-hydroxy moiety enhances solubility in polar solvents (e.g., water, ethanol) due to hydrogen bonding. Computational tools like XLogP predict a logP of ~1.2, indicating moderate lipophilicity. The hydroxyl group also increases susceptibility to oxidation, requiring inert atmospheres during synthesis .

Advanced Research Questions

Q. What computational strategies predict the biological targets of N-(5-hydroxy-1,3-thiazol-2-yl)acetamide?

- Methodology : Molecular docking (e.g., AutoDock Vina) against COX-1/COX-2 or LOX enzymes reveals binding affinities. For instance, similar thiazole-acetamides exhibit IC₅₀ values of 9–11 μM for COX isoforms via hydrophobic interactions and hydrogen bonding with catalytic residues . PASS software predicts anti-inflammatory or antimicrobial activity based on structural analogs .

- Key Data :

| Target | Docking Score (kcal/mol) | Predicted IC₅₀ (μM) |

|---|---|---|

| COX-1 | -8.2 | 9.01 ± 0.01 |

| COX-2 | -7.9 | 11.65 ± 6.20 |

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

- Methodology :

- Substituent Effects : Introducing electron-withdrawing groups (e.g., halogens) at the 4-position of the thiazole ring increases antimicrobial potency by 2–4× against Staphylococcus aureus .

- Ring Modifications : Replacing the hydroxy group with methoxy reduces oxidative instability but may lower solubility.

- Experimental Validation : Compare MIC values of derivatives using broth microdilution assays .

Q. What strategies resolve contradictions in reported biological activities of thiazole-acetamides?

- Methodology :

- Dose-Response Analysis : Re-evaluate activity across a broader concentration range (e.g., 1–100 μM) to identify non-linear effects.

- Target Selectivity Profiling : Use isoform-specific assays (e.g., COX-1 vs. COX-2) to clarify selectivity, as seen in dual COX/LOX inhibitors .

- Metabolite Screening : LC-MS/MS detects active metabolites that may contribute to discrepancies .

Methodological Challenges

Q. How can regioselective functionalization of the thiazole ring be achieved?

- Methodology : Use directed ortho-metalation with LDA (lithium diisopropylamide) to install substituents at the 4-position. Protect the 5-hydroxy group with a trimethylsilyl (TMS) ether to prevent undesired side reactions .

Q. What in vitro models are suitable for evaluating anti-inflammatory activity?

- Methodology :

- Dorsal Air Pouch Model : Quantify leukocyte infiltration and cytokine levels (e.g., TNF-α, IL-6) after compound administration .

- Platelet Aggregation Assay : Measure COX-1 inhibition using arachidonic acid-induced aggregation in human blood platelets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.